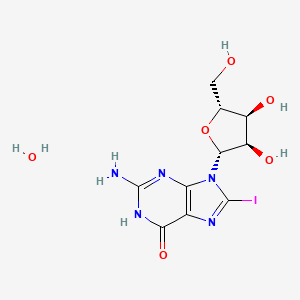

8-Iodoguanosine monohydrate

Description

8-Iodoguanosine monohydrate is a modified nucleoside derivative where an iodine atom substitutes the hydrogen at the 8-position of the guanine base. This structural modification distinguishes it from canonical guanosine and confers unique chemical and biochemical properties. The monohydrate form likely enhances stability through hydration, a common feature in nucleoside derivatives to improve crystallinity and shelf life.

Properties

CAS No. |

65817-44-9 |

|---|---|

Molecular Formula |

C10H14IN5O6 |

Molecular Weight |

427.15 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-iodo-1H-purin-6-one;hydrate |

InChI |

InChI=1S/C10H12IN5O5.H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);1H2/t2-,4-,5-,8-;/m1./s1 |

InChI Key |

QQIPTFULIXGLAI-YEOHUATISA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O.O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2I)O)O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoguanosine monohydrate typically involves the iodination of guanosine. One common method includes the reaction of guanosine with iodine monochloride in an organic solvent such as dimethylformamide . The reaction is carried out under controlled conditions to ensure the selective iodination at the 8th position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions followed by purification processes such as recrystallization to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: 8-Iodoguanosine monohydrate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide and hydrazine hydrate are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be employed.

Major Products Formed:

Substitution Reactions: Products such as 5’-deoxy-5’-iodoguanosine derivatives.

Oxidation Reactions: Oxidized forms of guanosine derivatives.

Scientific Research Applications

8-Iodoguanosine monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.

Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 8-Iodoguanosine monohydrate involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations and genomic instability, making it a valuable tool in studying DNA damage and repair pathways . The compound targets guanine bases and can be recognized and processed by DNA repair enzymes such as OGG1 .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key differences between 8-iodoguanosine monohydrate and related guanine derivatives:

Key Research Findings

- 8-OHdG in Disease Biomarkers: Elevated 8-OHdG levels correlate with cardiovascular disease, as shown in meta-analyses involving immunoaffinity chromatography and monoclonal antibody-based ELISA .

- Oxidative Damage and Repair: 8-oxoG is a substrate for OGG1, a DNA glycosylase critical in base excision repair (BER). The iodine in 8-iodoguanosine may hinder enzymatic recognition, limiting its role in BER pathways .

- Stability in Formulations: Like 8-hydroxyguanine, this compound likely requires controlled storage (e.g., lyophilization) to prevent degradation, as hydrated forms are moisture-sensitive .

Purity and Analytical Methods

- 8-Hydroxyguanine : Purity exceeds 95% (HPLC/UV at 293 nm) .

- 8-OHdG : Quantified via isotope-dilution LC-MS/MS with automated solid-phase extraction .

- 8-Iodoguanosine: Analytical methods are unspecified in the evidence, but iodine’s high atomic weight may facilitate detection via mass spectrometry or X-ray crystallography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.